3-Cyclopropyl-2,2-dimethylpropanoic acid

Description

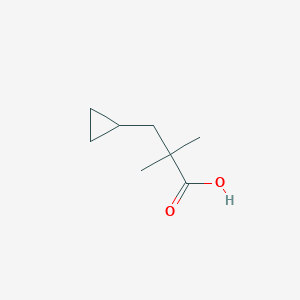

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGOYRZTQBNBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562483 | |

| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131469-76-6 | |

| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can impart significant advantages to a parent molecule, including enhanced metabolic stability, increased potency, and improved selectivity for its biological target. 3-Cyclopropyl-2,2-dimethylpropanoic acid is a valuable building block that incorporates this desirable moiety, making it a key intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a detailed exploration of the primary synthetic strategies for accessing this important molecule, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Two principal retrosynthetic disconnections offer logical and efficient pathways to the target molecule. The first approach is centered around the well-established malonic ester synthesis, allowing for the sequential introduction of the required carbon framework. A second, more direct route involves the alkylation of an isobutyrate ester enolate. This guide will delve into the practical execution of both strategies.

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid.

Route 1: The Malonic Ester Synthesis Approach

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1] This pathway leverages the acidity of the α-protons of a malonic ester, allowing for sequential alkylation steps to build the desired carbon skeleton.[2]

Overall Synthetic Scheme:

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Diethyl 2-(cyclopropylmethyl)malonate

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[2]

-

Alkylation: Add cyclopropylmethyl bromide (1.0 eq) to the reaction mixture. The reaction is typically exothermic. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by vacuum distillation.

Part B: Synthesis of Diethyl 2-(cyclopropylmethyl)-2,2-dimethylmalonate

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add the mono-alkylated ester from Part A (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.

-

Di-methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise. Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by vacuum distillation. It is important to note that dialkylation can sometimes be challenging, and the use of a stronger base like sodium hydride is often necessary for the second alkylation step.[3]

Part C: Hydrolysis and Decarboxylation

-

Saponification: The di-alkylated ester (1.0 eq) is refluxed in an aqueous solution of sodium hydroxide (2.5 eq) until the ester is fully hydrolyzed (typically 4-6 hours).

-

Acidification and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting di-acid is often unstable and may decarboxylate upon acidification or with gentle heating. To ensure complete decarboxylation, the acidic solution is heated at reflux for 1-2 hours.

-

Isolation of the Final Product: The cooled solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 3-cyclopropyl-2,2-dimethylpropanoic acid.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| A | Diethyl malonate, Cyclopropylmethyl bromide | Sodium Ethoxide | Ethanol | 75-85% |

| B | Diethyl 2-(cyclopropylmethyl)malonate, Methyl Iodide | Sodium Hydride | THF | 60-70% |

| C | Diethyl 2-(cyclopropylmethyl)-2,2-dimethylmalonate | NaOH, HCl | Water | 85-95% |

Route 2: Alkylation of Ethyl Isobutyrate Enolate

This approach offers a more convergent synthesis, directly forming the carbon skeleton of the target molecule in a single alkylation step. The key to this strategy is the efficient generation of the ester enolate of ethyl isobutyrate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[4]

Overall Synthetic Scheme:

Caption: Workflow for the Isobutyrate Alkylation Synthesis.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 3-cyclopropyl-2,2-dimethylpropanoate

-

Preparation of LDA: In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir the solution at this temperature for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.[5]

-

Alkylation: Add cyclopropylmethyl bromide (1.1 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by vacuum distillation.

Part B: Hydrolysis to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

-

Saponification: The purified ester from Part A (1.0 eq) is refluxed in a mixture of ethanol and an aqueous solution of sodium hydroxide (1.5 eq) for 2-4 hours.

-

Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and the solvent is evaporated to afford the desired carboxylic acid.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| A | Ethyl Isobutyrate, Cyclopropylmethyl Bromide | LDA | THF | 70-80% |

| B | Ethyl 3-cyclopropyl-2,2-dimethylpropanoate | NaOH, HCl | Ethanol/Water | >90% |

Comparison of Synthetic Routes and Field-Proven Insights

Both synthetic strategies presented offer viable pathways to 3-cyclopropyl-2,2-dimethylpropanoic acid.

-

The Malonic Ester Synthesis is a robust and well-documented method.[6] However, it is a longer sequence and the di-alkylation step can sometimes lead to mixtures of mono- and di-alkylated products, potentially complicating purification. Careful control of stoichiometry and the choice of a suitable base for the second alkylation are critical for success.

-

The Isobutyrate Alkylation route is more convergent and efficient in terms of step count. The primary challenge lies in the handling of the strong base, LDA, which requires anhydrous conditions and low temperatures. However, for large-scale synthesis, this route may be more cost-effective and generate less waste.

From the perspective of a Senior Application Scientist, the choice of route would depend on the specific project requirements. For smaller-scale, exploratory work, the malonic ester synthesis may be more forgiving. For process development and scale-up, the isobutyrate alkylation route, once optimized, is likely to be the more advantageous approach.

Conclusion

The synthesis of 3-cyclopropyl-2,2-dimethylpropanoic acid can be effectively achieved through either a malonic ester-based approach or by the direct alkylation of an isobutyrate enolate. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as detailed in this guide, will enable researchers and drug development professionals to confidently select and execute the most appropriate synthesis for their specific needs.

References

-

Malonic Ester Synthesis | OpenOChem Learn. (URL: [Link])

-

Malonic ester synthesis - Grokipedia. (URL: [Link])

-

Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. (URL: [Link])

-

Malonic Synthesis | NROChemistry. (URL: [Link])

-

22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

-

5.5: Alkylation of Enolate Ions - Chemistry LibreTexts. (URL: [Link])

-

Alkylation of Enolates - YouTube. (URL: [Link])

-

Alkylation of Enolate Ions | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

-

Diethyl Malonate di-alkylation (help please!) : r/chemistry - Reddit. (URL: [Link])

-

Iterative alkylation of an ester with LDA : r/Chempros - Reddit. (URL: [Link])

-

Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. - ResearchGate. (URL: [Link])

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (URL: [Link])

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

-

Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior and the experimental rationale for its characterization. In the landscape of drug discovery and development, a thorough comprehension of a molecule's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related compounds.

Compound Identity and Structure

3-Cyclopropyl-2,2-dimethylpropanoic acid, identified by the CAS Number 131469-76-6, is a carboxylic acid featuring a unique combination of a sterically hindered dimethylpropanoic acid backbone and a cyclopropyl group.[1][2] This structural arrangement imparts specific properties relevant to its potential applications in medicinal chemistry and materials science.

| Identifier | Value | Source |

| IUPAC Name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | N/A |

| CAS Number | 131469-76-6 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| Canonical SMILES | CC(C)(CC1CC1)C(=O)O | N/A |

graph "3-Cyclopropyl-2,2-dimethylpropanoic_acid" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="O", fontcolor="#202124"]; h [label="OH", fontcolor="#202124"]; i [label=""]; j [label=""];a -- b [len=1.5]; b -- c [len=1.5]; c -- a [len=1.5]; b -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; e -- i [len=1.5]; e -- j [len=1.5]; f -- g [penwidth=3]; f -- h;

// Positioning nodes a [pos="0,0!"]; b [pos="1.5,0!"]; c [pos="0.75,1.3!"]; d [pos="3,0!"]; e [pos="4.5,0!"]; f [pos="6,0!"]; g [pos="6.5,1!"]; h [pos="7,-0.5!"]; i [pos="4.5,1.5!"]; j [pos="4.5,-1.5!"]; }

Figure 1: 2D structure of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimentally derived data for this specific molecule, the following physicochemical properties are based on high-quality computational predictions from reputable software platforms such as ChemAxon and ACD/Labs. It is crucial to recognize that these are theoretical values and should be confirmed by empirical testing for any critical applications.

| Property | Predicted Value | Prediction Software/Source |

| pKa (acidic) | 4.85 ± 0.10 | ChemAxon[4][5][6][7] |

| logP | 2.1 ± 0.3 | ACD/Labs[8][9] |

| Aqueous Solubility | 1.5 g/L (at pH 7.4) | ChemAxon[4] |

| Melting Point | 45-55 °C | N/A (Estimated based on similar structures) |

| Boiling Point | 220-230 °C (at 760 mmHg) | N/A (Estimated based on similar structures) |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid. These methodologies are designed to be self-validating and provide a robust framework for empirical characterization.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and receptor binding. For a carboxylic acid, the pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of 3-Cyclopropyl-2,2-dimethylpropanoic acid and dissolve it in 50 mL of a 1:1 mixture of methanol and deionized water. The use of a co-solvent is necessary to ensure complete dissolution of the relatively nonpolar analyte.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled beaker (25 °C) with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes and its distribution in the body. A positive logP value indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentrations.

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.

-

Partitioning: Prepare a stock solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached. Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Figure 3: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility (Thermodynamic Solubility)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest (e.g., water or a buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

-

Equilibration: Add an excess amount of solid 3-Cyclopropyl-2,2-dimethylpropanoic acid to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting point range.

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the solid melts is observed.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of 3-Cyclopropyl-2,2-dimethylpropanoic acid is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, it is often determined under reduced pressure.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a rapid stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is the boiling point.

Experimental Protocol:

-

Apparatus Setup: Place a few drops of 3-Cyclopropyl-2,2-dimethylpropanoic acid into a small test tube. Insert a sealed-end capillary tube, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (in the upfield region, typically 0-1 ppm), the methylene protons adjacent to the cyclopropyl group, and the singlet for the two methyl groups on the propanoic acid backbone.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the quaternary carbon bearing the methyl groups, the methylene carbons, and the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and C-H stretching vibrations for the alkyl and cyclopropyl groups.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 142. Fragmentation patterns would be expected to involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.

Safety, Handling, and Storage

GHS Hazard Classification (Predicted based on similar carboxylic acids):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[10]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Applications

The unique structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid make it an interesting candidate for various applications:

-

Pharmaceutical Development: The cyclopropyl moiety is a well-established bioisostere for other functional groups and can impart favorable metabolic stability and conformational rigidity. This compound could serve as a building block for the synthesis of novel therapeutic agents.[3]

-

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules and fine chemicals.[3]

-

Materials Science: The presence of the carboxylic acid group and the cyclopropyl ring may allow for its use in the development of specialty polymers and materials with unique properties.[3]

References

-

ChemAxon. (2024). pKa Plugin. Retrieved from [Link]

-

ChemAxon. (2024). Solubility Predictor. Retrieved from [Link]

-

ACD/Labs. (2024). ACD/LogP DB. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131469-76-6. Retrieved from [Link]

-

ChemAxon. (2023). Calculators and Predictors. Retrieved from [Link]

-

ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

-

ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ChemReg.net. (2007). GHS Classification. Retrieved from [Link]

-

ChemAxon. (2023). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. nj.gov [nj.gov]

- 3. Buy 3-(2,2-Dimethylcyclopropyl)propanoic acid | 124201-52-1 [smolecule.com]

- 4. chemaxon.com [chemaxon.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopropyl-2,2-dimethylpropanoic Acid (CAS Number 131469-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-2,2-dimethylpropanoic acid, a unique carboxylic acid featuring a cyclopropyl moiety, stands as a valuable building block in modern medicinal chemistry. Its distinct structural characteristics, including the strained three-membered ring and the gem-dimethyl substitution, impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in drug discovery, with a focus on its role as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has emerged as a "privileged" structural motif in drug discovery, offering a compelling combination of rigidity and metabolic stability.[1][2] Unlike flexible alkyl chains, the cyclopropane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[2] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes and thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1]

3-Cyclopropyl-2,2-dimethylpropanoic acid (Figure 1) incorporates these desirable features, making it a sought-after building block for introducing a cyclopropyl group into a larger molecule. The gem-dimethyl substitution further enhances metabolic stability by sterically hindering enzymatic degradation.

Figure 1: Structure of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Synthesis and Mechanism

The most common and efficient method for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid is through a variation of the malonic ester synthesis.[3][4] This classical approach allows for the formation of the cyclopropane ring and the carboxylic acid functionality in a controlled manner.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to diethyl 2,2-dimethylmalonate and a 1,2-dihaloethane as the key starting materials. The cyclopropane ring can be envisioned as being formed through a double nucleophilic substitution reaction.

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Step 1: Formation of the Cyclopropane Ring

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate in a suitable anhydrous solvent such as ethanol.

-

Base Addition: To this solution, add a strong base, typically sodium ethoxide, portion-wise at room temperature. The base deprotonates the α-carbon of the malonic ester, forming a nucleophilic enolate.[3]

-

Cyclization: Add a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) to the reaction mixture. The enolate will undergo a nucleophilic substitution to form an intermediate which then undergoes an intramolecular cyclization to form the cyclopropane ring.[4]

-

Workup: After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent. The solvent is then removed under reduced pressure to yield the crude diethyl 2,2-dimethyl-1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The crude diester from the previous step is subjected to basic hydrolysis using a strong base like sodium hydroxide in an aqueous or alcoholic solution. This converts the ester groups into carboxylate salts.[3]

-

Acidification: The reaction mixture is then acidified with a strong mineral acid (e.g., hydrochloric acid) to protonate the carboxylates, yielding the dicarboxylic acid.

-

Decarboxylation: The resulting gem-dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating, losing one of the carboxylic acid groups as carbon dioxide to afford the final product, 3-Cyclopropyl-2,2-dimethylpropanoic acid.[3]

-

Purification: The final product can be purified by recrystallization or column chromatography to obtain a high-purity solid.

Caption: Workflow for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Physicochemical and Spectroscopic Data

A thorough characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid is essential for its use in research and development. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 131469-76-6[5] |

| Molecular Formula | C₈H₁₄O₂[6] |

| Molecular Weight | 142.20 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Characterization

The structural confirmation of 3-Cyclopropyl-2,2-dimethylpropanoic acid is achieved through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0-1 ppm), the gem-dimethyl protons as a singlet, and the methylene protons adjacent to the cyclopropyl ring and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid, which will appear at a characteristic downfield position (around 170-180 ppm).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 142. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the cyclopropyl ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a sharp, intense absorption around 1700 cm⁻¹ due to the C=O stretching vibration.

Applications in Drug Discovery and Development

The unique structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can significantly enhance the pharmacological profile of a drug candidate.

Case Study: A Key Building Block for Hepatitis C Virus (HCV) Inhibitors

Several potent inhibitors of the Hepatitis C virus (HCV) NS5A protein incorporate a cyclopropyl moiety.[8] The rigidity and metabolic stability conferred by the cyclopropyl group are crucial for the high potency and favorable pharmacokinetic properties of these antiviral agents. 3-Cyclopropyl-2,2-dimethylpropanoic acid can serve as a key starting material for the synthesis of complex side chains that are appended to the core structures of these inhibitors.

The synthesis of these inhibitors often involves the coupling of the carboxylic acid group of 3-Cyclopropyl-2,2-dimethylpropanoic acid with an amine functionality on the core scaffold, forming a stable amide linkage. This strategic placement of the cyclopropyl group can optimize interactions with the target protein and improve the overall drug-like properties of the molecule.

Caption: Role of 3-Cyclopropyl-2,2-dimethylpropanoic acid in HCV inhibitor synthesis.

Potential in Anticancer Drug Design

The cyclopropyl group is also a feature in several anticancer agents.[2] Its ability to induce a specific conformation and enhance metabolic stability can lead to improved efficacy and reduced off-target effects. 3-Cyclopropyl-2,2-dimethylpropanoic acid can be utilized to introduce this valuable moiety into novel anticancer drug candidates, potentially targeting various kinases or other key proteins involved in cancer progression.

Conclusion

3-Cyclopropyl-2,2-dimethylpropanoic acid is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via the malonic ester pathway is a well-established and versatile method. The incorporation of this moiety into drug candidates can significantly improve their pharmacological properties, including potency, selectivity, and metabolic stability. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized building blocks like 3-Cyclopropyl-2,2-dimethylpropanoic acid is expected to increase, paving the way for the development of next-generation medicines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer evaluation of novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google Patents [patents.google.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Analyses Reveal Potent and Early Blockade of Hepatitis C Virus Assembly by NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropane Carboxylic Acid Moiety: A Privileged Scaffold in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, imparts profound and often unexpected biological properties when incorporated into carboxylic acid-containing molecules. Its inherent ring strain and unique electronic configuration create a rigid, sterically defined scaffold that has been successfully exploited in medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the biological activities of cyclopropane-containing carboxylic acids, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. From enzyme inhibition to modulation of cellular membranes, this document serves as a technical resource for professionals seeking to leverage the unique attributes of this versatile chemical motif.

The Physicochemical Uniqueness of the Cyclopropane Ring and Its Impact on Bioactivity

The biological prowess of cyclopropane-containing carboxylic acids stems directly from the distinct physicochemical properties of the cyclopropane ring. Unlike its acyclic or larger-ring counterparts, the three-membered ring possesses significant angle strain (approximately 27.5 kcal/mol), which leads to a unique bonding arrangement often described as "bent" or "banana" bonds.[1] These bonds have a higher degree of p-character, giving the cyclopropane ring some of the electronic properties of a double bond.[2] This electronic nature, combined with the ring's rigid, planar structure, has several key consequences for biological activity:

-

Conformational Rigidity: The cyclopropane unit locks the local conformation of a molecule, reducing its entropic penalty upon binding to a biological target.[2][3][4] This pre-organization can lead to enhanced binding affinity and potency.[3][5]

-

Metabolic Stability: The strong C-H and C-C bonds of the cyclopropane ring are generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target more flexible alkyl chains.[3][4][6] This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[3]

-

Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[6][7] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and reduce off-target effects.[3]

Diverse Biological Activities and Therapeutic Applications

The incorporation of a cyclopropane carboxylic acid moiety has led to the discovery of compounds with a wide spectrum of biological activities.[1][8] These range from enzyme inhibition to broad-spectrum antimicrobial and anticancer effects.

Enzyme Inhibition

Cyclopropane-containing carboxylic acids are particularly effective as enzyme inhibitors, often acting as mimics of natural substrates or transition states.

-

Protease Inhibitors: The rigid cyclopropane backbone has been used to design peptidomimetics that inhibit proteases like renin.[9] These mimics can lock a portion of the inhibitor into an extended β-strand conformation, which is recognized by the enzyme's active site.[9]

-

Ethylene Biosynthesis in Plants: Derivatives of cyclopropanecarboxylic acid, such as cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), are known inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[10][11] This has implications for regulating plant growth and fruit ripening.[1][12]

-

Other Enzyme Targets: Cyclopropane-containing carboxylic acids have been investigated as inhibitors for a variety of other enzymes, including dihydroxy-acid dehydratase and O-acetylserine sulfhydrylase (OASS).[13][14]

Antimicrobial and Antiviral Activity

The cyclopropane motif is found in numerous natural and synthetic compounds with potent antimicrobial and antiviral properties.

-

Antibacterial Agents: Cyclopropyl fatty acids are components of the cell membranes of many bacteria, where they influence membrane fluidity and resistance to environmental stress.[1][15][16] Some synthetic cyclopropane-containing carboxylic acids have shown potent in vitro activity against gram-positive bacteria.[1]

-

Antiviral and Antitumor Properties: A range of biological activities, including antiviral and antitumor effects, have been attributed to compounds containing the cyclopropane moiety.[1][8] For instance, some 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of human myeloid leukemia cell lines.[5]

Agrochemicals

The most prominent application of cyclopropane carboxylic acids in agrochemicals is in the class of synthetic pyrethroid insecticides.[17] These compounds are esters of substituted cyclopropanecarboxylic acids and are valued for their high potency and enhanced stability compared to their natural counterparts.[17]

Key Experimental Workflows for Assessing Biological Activity

A multi-faceted approach is required to fully characterize the biological activity of novel cyclopropane-containing carboxylic acids. This typically involves a combination of in vitro enzymatic assays, cell-based assays, and in silico modeling.

Workflow for Enzyme Inhibition Assays

The following workflow outlines the key steps for evaluating a cyclopropane-containing carboxylic acid as a potential enzyme inhibitor.

Caption: Workflow for characterizing enzyme inhibitors.

Step-by-Step Protocol: Determination of IC50 for an ACC Oxidase Inhibitor

-

Enzyme Preparation: Partially purify ACC oxidase from a suitable plant source, such as apple fruit tissue.[10]

-

Assay Buffer: Prepare an appropriate assay buffer, for example, a solution containing 100 mM Tris-HCl (pH 7.2), 10% (v/v) glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4.

-

Substrate and Inhibitor Preparation: Prepare stock solutions of the substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), and the test cyclopropane-containing carboxylic acid inhibitor in the assay buffer.

-

Assay Procedure:

-

In a sealed vial, combine the assay buffer, the enzyme preparation, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding a known concentration of ACC.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Measure the amount of ethylene produced using gas chromatography.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Cell-Based Assays for Antimicrobial Activity

To assess the antimicrobial properties of cyclopropane-containing carboxylic acids, the following protocol for determining the Minimum Inhibitory Concentration (MIC) is standard.

Step-by-Step Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain and Culture: Use a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus).

-

Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Approaches in Design and Mechanism Elucidation

Computational methods are invaluable for predicting the biological activity of cyclopropane-containing carboxylic acids and for understanding their interactions with biological targets.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of a ligand to a target protein. This can guide the design of more potent analogs. For example, in silico studies have been used to investigate the affinity of cyclopropane carboxylic acid derivatives for enzymes like ACO2.[12]

Caption: A typical molecular docking workflow.

Synthesis of Cyclopropane-Containing Carboxylic Acids

The synthesis of these valuable compounds can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of a cyclopropyl cyanide intermediate.[17]

A Representative Synthetic Scheme:

Caption: Synthesis of cyclopropanecarboxylic acid.

Conclusion and Future Perspectives

Cyclopropane-containing carboxylic acids represent a fascinating and highly fruitful area of chemical biology and drug discovery. The unique structural and electronic properties of the cyclopropane ring provide a powerful tool for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic properties.[3][6][18] Future research will undoubtedly uncover new biological targets for these versatile molecules and refine synthetic methodologies to allow for even greater structural diversity. As our understanding of the intricate interplay between the three-membered ring and biological systems deepens, we can expect the continued emergence of novel therapeutics and agrochemicals based on this remarkable scaffold.

References

- Grokipedia. Cyclopropane carboxylic acid.

-

Wikipedia. Cyclopropane. Available from: [Link]

- ACS Fall 2025. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization.

-

PubMed. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Available from: [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

-

ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews. Available from: [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

-

PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available from: [Link]

-

PubMed. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Available from: [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

-

NIH. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC. Available from: [Link]

-

The University of Texas at Austin. Mechanistic Enzymology & Inhibitor Design. Available from: [Link]

-

NIH. Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers - PMC. Available from: [Link]

-

Scilit. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

-

PubMed. Enzymatic synthesis of cyclopropane fatty acids catalyzed by bacterial extracts. Available from: [Link]

-

ResearchGate. Attractive natural products with strained cyclopropane and/or cyclobutane ring systems | Request PDF. Available from: [Link]

-

NIH. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC. Available from: [Link]

-

ASM Journals. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Available from: [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

-

ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. Available from: [Link]

-

NIH. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Available from: [Link]

-

ResearchGate. Synthesis of Cyclopropane Containing Natural Products | Request PDF. Available from: [Link]

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.

-

ResearchGate. Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... Available from: [Link]

-

NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]

-

ResearchGate. Cyclopropane carboxylic acid derivatives | Download Scientific Diagram. Available from: [Link]

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. Available from: [Link]

-

NIH. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available from: [Link]

-

PharmaCompass.com. Cyclopropane | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

ResearchGate. Some biologically active natural compounds. | Download Scientific Diagram. Available from: [Link]

- Bioisosteres of Common Functional Groups.

-

PubMed. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Available from: [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

-

NIH. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

- 12. ffhdj.com [ffhdj.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Enzymology & Inhibitor Design [sites.utexas.edu]

- 16. researchgate.net [researchgate.net]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a molecule of significant interest in medicinal chemistry. We will delve into the rationale behind its structural modifications, explore synthetic strategies, and analyze the structure-activity relationships (SAR) that govern the biological effects of its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this unique chemical scaffold.

The Core Moiety: Understanding the Significance of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid derivative characterized by a unique combination of structural features that impart desirable pharmacokinetic and pharmacodynamic properties. The presence of the cyclopropyl group, a small, strained ring, offers a degree of conformational rigidity and metabolic stability.[1] The gem-dimethyl substitution at the alpha-position to the carboxylic acid further enhances this metabolic stability by sterically hindering enzymatic degradation. The three-carbon linker between the cyclopropyl ring and the carboxyl group provides optimal spacing for interaction with biological targets.

These features make the 3-cyclopropyl-2,2-dimethylpropanoic acid scaffold an attractive starting point for the design of enzyme inhibitors and other biologically active molecules. The inherent stability and defined spatial arrangement of its functional groups allow for a rational approach to analog design, where modifications can be systematically introduced to probe and optimize interactions with a target protein.

Strategic Modifications: A Roadmap to Analog Design

The design of structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid is guided by established principles of medicinal chemistry. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Key areas for modification include the carboxylic acid moiety, the cyclopropyl ring, and the gem-dimethyl group.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a common pharmacophore, but its acidic nature can lead to poor membrane permeability and potential for metabolic liabilities such as the formation of reactive acyl glucuronides.[2][3] Therefore, a primary strategy in analog design is the replacement of the carboxylic acid with a suitable bioisostere. Bioisosteres are functional groups with similar steric and electronic properties that can maintain or improve biological activity while modulating physicochemical characteristics.[4]

A prevalent and effective bioisosteric replacement for the carboxylic acid is the amide functionality. The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. Furthermore, the N-substituent of the amide provides a vector for introducing additional functionality to explore new binding pockets and enhance potency.

dot

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Other important bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[2] Tetrazoles are metabolically stable and have a similar pKa to carboxylic acids, allowing them to maintain key ionic interactions.[5] Sulfonamides can increase lipophilicity and are also resistant to metabolic degradation.[4] Hydroxamic acids are known for their metal-chelating properties and can be effective in targeting metalloenzymes.[2]

Modification of the Cyclopropyl Ring

The cyclopropyl ring is a critical component of the scaffold, contributing to its conformational rigidity and metabolic stability. Modifications to this ring can be used to fine-tune the molecule's shape and electronic properties. The introduction of substituents on the cyclopropyl ring can alter its interaction with the target protein and influence its pharmacokinetic profile. For example, the addition of small alkyl or halo substituents can modulate lipophilicity and binding affinity.

Alterations to the Gem-Dimethyl Group

The gem-dimethyl group provides steric bulk and enhances metabolic stability. While generally a favorable feature, in some cases, it may be beneficial to explore analogs with different substituents at this position. For instance, replacing one or both methyl groups with other small alkyl groups or incorporating them into a larger ring system could be explored to optimize steric interactions within a binding pocket.

Synthesis of Structural Analogs: Experimental Protocols

The synthesis of structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid typically involves a multi-step process. The following protocols provide a general framework for the synthesis of key intermediates and final amide analogs.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general and efficient method for the synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported.[1] This approach involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amide coupling.

Step 1: Synthesis of Substituted 1-Phenylcyclopropane Carbonitriles

-

To a solution of the substituted 2-phenyl acetonitrile (1.0 eq) in water, add a base such as sodium hydroxide (2.2 eq).

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1-phenylcyclopropane carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid

-

To the 1-phenylcyclopropane carbonitrile (1.0 eq), add concentrated hydrochloric acid.

-

Heat the mixture to 110 °C and stir for 2-4 hours.

-

Cool the reaction mixture and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.[1]

Step 3: Amide Coupling

-

To a solution of the 1-phenylcyclopropane carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling reagent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the final 1-phenylcyclopropane carboxamide derivative.[1]

dot

Caption: General synthetic workflow for 1-phenylcyclopropane carboxamides.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold and the subsequent evaluation of the biological activity of the analogs allow for the elucidation of structure-activity relationships. This information is crucial for the rational design of more potent and selective compounds.

Amide Derivatives as Antimicrobial Agents

A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antimicrobial activity.[6] The study revealed that the introduction of different aryl and heteroaryl groups at the amide nitrogen resulted in varying degrees of activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives [6]

| Compound | R Group | MIC80 (µg/mL) vs. C. albicans |

| F8 | 4-Chlorophenyl | 16 |

| F24 | 2,4-Dichlorophenyl | 16 |

| F42 | 4-Fluorophenyl | 16 |

The results indicated that compounds with a halogen-substituted phenyl ring at the amide nitrogen exhibited the most potent antifungal activity against C. albicans. Molecular docking studies suggested that these compounds have a good affinity for the potential antifungal drug target CYP51 protein.[6] This highlights the importance of the electronic nature of the N-substituent in determining biological activity.

Cyclopropyl Amides as Enzyme Inhibitors

The cyclopropyl amide scaffold has also been explored for the development of enzyme inhibitors. For example, a series of cyclopropyl amide derivatives were investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a target for cancer therapy.[7]

In another study, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, a non-steroidal anti-inflammatory drug, was shown to be a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX).[8][9] This demonstrates that the introduction of a cyclopropyl-containing amide can lead to compounds with a polypharmacological profile, which can be advantageous for treating complex diseases.

Future Directions and Conclusion

The 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold continues to be a promising starting point for the development of novel therapeutic agents. The unique combination of a conformationally restricted cyclopropyl ring and a metabolically stable gem-dimethyl group provides a robust platform for the design of potent and selective enzyme inhibitors.

Future research in this area will likely focus on:

-

Exploration of a wider range of bioisosteres for the carboxylic acid to further optimize pharmacokinetic and pharmacodynamic properties.

-

Detailed investigation of the stereochemistry of substituted cyclopropyl rings to understand its impact on biological activity.

-

Application of computational methods , such as molecular docking and molecular dynamics simulations, to guide the rational design of new analogs with improved target affinity and selectivity.

-

Evaluation of the therapeutic potential of these analogs in a broader range of disease models, including cancer, inflammation, and neurodegenerative disorders.

References

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

-

Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.

- Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen.

- Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents.

- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs.

- Carboxylic Acid (Bio)Isosteres in Drug Design.

- Bioisosteres for carboxylic acid groups.

- Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- Ciprofloxacin.

- Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents.

- Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.

- Buy 3-(2,2-Dimethylcyclopropyl)propanoic acid | 124201-52-1.

-

Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][6][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link to be provided from search results]

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- Cyclopropyl amide derivatives.

- Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597).

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]

- 8. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Cyclopropyl-2,2-dimethylpropanoic Acid: A Technical Guide

Introduction

3-Cyclopropyl-2,2-dimethylpropanoic acid (CAS 131469-76-6) is a carboxylic acid featuring a unique combination of a sterically demanding 2,2-dimethylpropyl (neopentyl) backbone and a strained cyclopropyl ring. This structural arrangement imparts distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research and development setting. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid dictate its characteristic spectroscopic signatures. The presence of a quaternary carbon, two magnetically equivalent methyl groups, a methylene bridge, and a cyclopropyl ring system results in a predictable yet informative NMR spectrum. The carboxylic acid moiety is readily identifiable in both NMR and IR spectroscopy. Mass spectrometry provides confirmation of the molecular weight and insights into the molecule's fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Data Interpretation: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |

| ~1.45 | Doublet | 2H | -CH₂- | The methylene protons are adjacent to the cyclopropyl methine, leading to a doublet. |

| ~1.15 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a sharp singlet. |

| ~0.70 | Multiplet | 1H | Cyclopropyl-CH | The methine proton on the cyclopropyl ring is coupled to the adjacent methylene and cyclopropyl protons. |

| ~0.30 & ~0.10 | Multiplets | 4H total | Cyclopropyl-CH₂ | The diastereotopic methylene protons of the cyclopropyl ring exhibit complex splitting patterns at high field due to shielding effects of the ring.[1][2] |

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Key diagnostic peaks in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) at 70 eV will induce fragmentation, providing structural information.

Data Interpretation (Electron Ionization):

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 142 | [M]⁺ | Molecular ion peak. |

| 127 | [M - CH₃]⁺ | Loss of a methyl group. |

| 97 | [M - COOH]⁺ | Loss of the carboxyl group (a common fragmentation for carboxylic acids). |

| 57 | [C(CH₃)₃]⁺ | A prominent peak corresponding to the tert-butyl cation, formed by cleavage alpha to the cyclopropyl ring. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation. |

Fragmentation Pathway:

Caption: Simplified EI fragmentation of the parent molecule.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid. The predicted spectral data, based on established principles and analogous compounds, offer a reliable benchmark for researchers. This guide outlines the necessary experimental protocols and provides a logical framework for the interpretation of the resulting spectra, ensuring scientific integrity and trustworthiness in the identification and quality control of this compound for advanced applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20260989, 3-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link].

-

Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551400, 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link].

- Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7.

-

NIST (n.d.). 2,2-Dimethylpropanoic acid. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

potential therapeutic applications of 3-Cyclopropyl-2,2-dimethylpropanoic acid

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the . While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its unique structural composition—featuring a cyclopropane ring, a gem-dimethyl group, and a carboxylic acid moiety—offers a compelling basis for predicting its bioactivity. By examining the established roles of these key structural motifs in medicinal chemistry, this paper will extrapolate potential mechanisms of action and therapeutic uses. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded perspective on the molecule's potential as a scaffold for novel therapeutics in areas such as inflammation, oncology, and metabolic diseases.

Introduction: A Molecule of Inferred Potential

In the landscape of drug discovery, the strategic combination of specific chemical moieties can yield novel compounds with significant therapeutic promise. 3-Cyclopropyl-2,2-dimethylpropanoic acid is one such molecule. Its structure is a deliberate convergence of three key pharmacophoric elements:

-

The Cyclopropane Ring: This three-membered carbocycle is more than a simple cycloalkane. Its strained ring system and unique electronic properties, resembling those of an alkene, make it a valuable tool in drug design.[1][2] The cyclopropyl group can enhance metabolic stability, provide conformational rigidity to lock a molecule into a bioactive conformation, and improve binding affinity to biological targets.[3][4]

-

The gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (the Thorpe-Ingold effect) is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[5][6] This group can increase potency, enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, and improve pharmacokinetic properties such as solubility.[7][8]

-